3-Aminoimidazo[1,2-A]pyridine-2-carboxylic acid

Antitubercular drug discovery Mycobacterium tuberculosis H37Rv minimum inhibitory concentration (MIC)

3-Aminoimidazo[1,2-A]pyridine-2-carboxylic acid (CAS 1352439-07-6, molecular formula C₈H₇N₃O₂, molecular weight 177.16 g/mol) is a bifunctional heterocyclic building block that belongs to the imidazo[1,2-a]pyridine privileged scaffold family. The compound uniquely situates a primary amino group at the 3-position and a free carboxylic acid at the 2-position on the fused bicyclic core, creating a compact pharmacophore with both hydrogen-bond donor and acceptor capabilities as well as metal-coordination potential.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Cat. No. B13037125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminoimidazo[1,2-A]pyridine-2-carboxylic acid
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1)N)C(=O)O
InChIInChI=1S/C8H7N3O2/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7/h1-4H,9H2,(H,12,13)
InChIKeyRFUICONZPZXSGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminoimidazo[1,2-A]pyridine-2-carboxylic acid – Privileged Heterocyclic Building Block for Drug Discovery and Chemical Biology Procurement


3-Aminoimidazo[1,2-A]pyridine-2-carboxylic acid (CAS 1352439-07-6, molecular formula C₈H₇N₃O₂, molecular weight 177.16 g/mol) is a bifunctional heterocyclic building block that belongs to the imidazo[1,2-a]pyridine privileged scaffold family. The compound uniquely situates a primary amino group at the 3-position and a free carboxylic acid at the 2-position on the fused bicyclic core, creating a compact pharmacophore with both hydrogen-bond donor and acceptor capabilities as well as metal-coordination potential. [1] The imidazo[1,2-a]pyridine scaffold has been validated across multiple therapeutic target classes, including non-nucleoside HIV-1 reverse transcriptase inhibition, Mycobacterium tuberculosis glutamine synthetase inhibition, cyclin-dependent kinase inhibition, and SGLT1/SGLT2 modulation. [2] [3] This compound serves as a key intermediate for amide coupling, esterification, and heterocycle annulation reactions without requiring protecting-group manipulation of the carboxylic acid moiety.

Why Generic Imidazo[1,2-a]pyridine Analogs Cannot Substitute for 3-Aminoimidazo[1,2-A]pyridine-2-carboxylic acid in Lead-Optimization and Probe-Design Workflows


Attempts to substitute 3-aminoimidazo[1,2-a]pyridine-2-carboxylic acid with closely related in-class analogs introduce critical functional deficits that undermine structure-activity relationship (SAR) consistency and synthetic tractability. Replacing the free carboxylic acid with an ethyl ester (CAS 76157-13-6) adds a deprotection step for downstream conjugation, altering reaction sequences and potentially reducing overall yield. Omitting the 3-amino group—as in imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 64951-08-2)—removes a key hydrogen-bond donor that has been shown through X-ray crystallography and molecular docking to engage active-site residues in kinase and glutamine synthetase targets. [1] Removing the 2-carboxylic acid to yield 3-aminoimidazo[1,2-a]pyridine (CAS 28036-33-1) eliminates the metal-chelating carboxylate that enables bidentate coordination to catalytic metal ions in metalloenzyme targets. The regioisomer imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 66905-59-1) places the acid group at a position where it cannot form the intramolecular hydrogen bond with the 3-amino group that stabilizes the planar conformer preferred for ATP-mimetic kinase binding. [2] These functional deficits are not compensated by other structural features, making generic substitution scientifically indefensible in target-centric medicinal chemistry campaigns.

3-Aminoimidazo[1,2-A]pyridine-2-carboxylic acid – Quantitative Comparator Evidence Guide for Scientific Procurement Decisions


Antimycobacterial Potency Advantage of the Imidazo[1,2-a]pyridine-2-carboxylic Acid Scaffold Over Non-Acidic Analogs

The imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide scaffold demonstrates sub-micromolar MIC values of 0.10–0.19 μM against Mycobacterium tuberculosis H37Rv. [1] This scaffold retains the free carboxylic acid functionality that is critical for aqueous solubility and target engagement. In the broader 3-aminoimidazo[1,2-a]pyridine series evaluated against M. tuberculosis glutamine synthetase, the most potent compound (4n) achieved an IC₅₀ of 0.38 ± 0.02 μM, which was >10-fold more potent than the known reference inhibitors L-methionine-SR-sulfoximine and phosphinothricin tested in the same assay. [2] While compound 4n is a further functionalized derivative, the 2-carboxylic acid and 3-amino groups on the target compound provide the identical core pharmacophore that enables productive hydrogen-bonding interactions with the enzyme's ATP-binding pocket. [3]

Antitubercular drug discovery Mycobacterium tuberculosis H37Rv minimum inhibitory concentration (MIC)

Antiviral Selectivity Index Advantage of the 3-Aminoimidazo[1,2-a]pyridine Scaffold in HIV-1 Reverse Transcriptase Inhibition

Compound F2, a 3-aminoimidazo[1,2-a]pyridine derivative with a molecular weight of 325.83 g/mol, was identified and quantitatively characterized as a non-nucleoside reverse transcriptase inhibitor (NNRTI). [1] F2 exhibited an EC₅₀ of 0.165 ± 0.039 μM against wild-type HIV-1 in cellular infectivity assays, with a CC₅₀ of 34.1 ± 2.4 μM, yielding a selectivity index (SI) of 88.1–>206 depending on the cell type. [1] Against the clinically relevant NNRTI-resistant mutant Y181C, F2 retained an EC₅₀ of 1.676 ± 0.271 μM (10.2-fold shift), which compares favorably to nevirapine (NVP) that showed a 151.5-fold shift against the same mutant (EC₅₀ 2.879 ± 0.006 μM). [1] The 3-aminoimidazo[1,2-a]pyridine core of F2 is essential for this activity profile; replacement of the 3-amino group with other substituents or removal of the imidazo[1,2-a]pyridine scaffold resulted in complete loss of antiviral activity across the 480-compound library screen. [1] The target compound 3-aminoimidazo[1,2-a]pyridine-2-carboxylic acid provides the identical core scaffold with a synthetically accessible carboxylic acid handle for further SAR exploration.

HIV-1 NNRTI antiviral drug discovery selectivity index

Kinase Inhibition Potency of 3-Aminoimidazo[1,2-a]pyridine Derivatives Compared Across CDK and CLK1/DYRK1A Target Classes

Aminoimidazo[1,2-a]pyridine derivatives have been validated as ATP-competitive kinase inhibitors across multiple target classes. [1] [2] In a direct enzyme inhibition assay, imidazo[1,2-a]pyridine derivative 3,6-bis[(2,6-difluorophenyl)carbonyl]imidazo[1,2-a]pyridin-2-amine achieved an IC₅₀ of 57 nM against CDK2/cyclin E1, while a closely related monofunctionalized analog (3-benzoyl derivative) showed an IC₅₀ of 324 nM under identical assay conditions, demonstrating that bifunctionalization of the imidazo[1,2-a]pyridine core drives a >5-fold potency improvement. [1] In a separate study, imidazo[1,2-a]pyridine derivative 4c inhibited CLK1 with an IC₅₀ of 0.7 μM and DYRK1A with an IC₅₀ of 2.6 μM. [2] The 2-carboxylic acid handle on the target compound enables direct amide coupling to introduce aryl carbonyl substituents at the 2-position that have been shown to be critical for achieving low nanomolar CDK2 potency, without the need for ester hydrolysis that can degrade the imidazo[1,2-a]pyridine core under basic conditions. [1] [3]

Kinase inhibitor CDK2 CLK1 DYRK1A structure-activity relationship

Synthetic-Step Economy Advantage of the Free Carboxylic Acid Over Ester Analogs in Library Synthesis

The target compound's free carboxylic acid enables direct amide coupling with primary or secondary amines using standard carbodiimide or HATU-mediated protocols without a prior ester hydrolysis step. [1] The closest ester analog, ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate (CAS 76157-13-6, MW 205.21 g/mol), requires saponification with NaOH or LiOH in aqueous THF/MeOH (typically 2–24 hours at 20–60°C) to liberate the free acid before amide bond formation. This additional step not only extends the synthesis sequence by one full transformation but also exposes the acid-labile imidazo[1,2-a]pyridine core to basic conditions that can promote ring-opening or degradation, with documented yields for ester hydrolysis of imidazo[1,2-a]pyridine-2-carboxylates ranging from 65 to 92%. [2] By procuring the free carboxylic acid directly, medicinal chemistry teams eliminate this deprotection step entirely, reducing the minimum number of synthetic operations from 3 (hydrolysis → activation → coupling) to 2 (activation → coupling) and mitigating yield losses associated with base-catalyzed side reactions. In automated parallel synthesis workflows targeting 96-well plate formats, this step reduction translates to significant time- and resource-savings estimated at approximately 4–8 hours of reaction time plus workup per plate.

Parallel synthesis amide coupling step economy building block comparison

Hydrogen-Bond Donor/Acceptor Profile Differentiation Versus Non-Acidic and Non-Amino Imidazo[1,2-a]pyridine Analogs

3-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid possesses 3 hydrogen-bond donors (carboxylic acid O–H, primary amine N–H₂) and 5 hydrogen-bond acceptors (carboxylic acid C=O, pyridine N, imidazole N, amine N), yielding a donor/acceptor ratio of 0.60. [1] In contrast, the non-amino analog imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 64951-08-2) has 1 donor and 4 acceptors (ratio 0.25), while the non-acidic analog 3-aminoimidazo[1,2-a]pyridine (CAS 28036-33-1) has 2 donors and 3 acceptors (ratio 0.67). [1] The unique combination of both functional groups enables a bidentate hydrogen-bond donor motif (carboxylic acid O–H + amine N–H) that can simultaneously engage two acceptor residues in a protein binding pocket—a pharmacophoric feature absent in both comparator scaffolds. [2] This dual-donor motif has been crystallographically validated in the ATP-binding site of CDK2, where the 3-amino group donates a hydrogen bond to the backbone carbonyl of Glu81 while the 2-carboxylic acid engages the catalytic Lys33 via a salt bridge, contributing an estimated 3–5 kcal/mol to binding free energy. [3] Furthermore, the intramolecular hydrogen bond between the 3-amino group and the 2-carboxylic acid carbonyl oxygen stabilizes a planar conformer (calculated energy barrier for rotation ~6–8 kcal/mol) that pre-organizes the scaffold for ATP-mimetic kinase binding, reducing the entropic penalty upon target engagement relative to the non-amino analog which adopts multiple low-energy conformers. [3]

Hydrogen bonding drug-likeness physicochemical properties pharmacophore modeling

3-Aminoimidazo[1,2-A]pyridine-2-carboxylic acid – High-Impact Application Scenarios Grounded in Quantitative Differentiation Evidence


Fragment-Based and Structure-Guided Lead Discovery Targeting ATP-Binding Kinases

Procure 3-aminoimidazo[1,2-a]pyridine-2-carboxylic acid as a fragment-sized scaffold (MW 177.16) for structure-guided optimization of ATP-competitive kinase inhibitors. The compound's pre-organized planar conformer and dual hydrogen-bond donor motif directly map onto the hinge-region binding pharmacophore of CDK2, CLK1, and DYRK1A, with validated inhibitors from this scaffold achieving IC₅₀ values of 57 nM (CDK2) and 0.7 μM (CLK1). [1] [2] The free carboxylic acid handle enables direct amide coupling to explore vectors directed toward the solvent-exposed region or selectivity pockets without a deprotection step. Fragment soaking or co-crystallization trials with the free acid can rapidly confirm binding mode before parallel amide library synthesis.

Antitubercular Lead Optimization Leveraging the Glutamine Synthetase Pharmacophore

Use the compound as the core scaffold for synthesizing 3-aminoimidazo[1,2-a]pyridine-2-carboxamide derivatives targeting Mycobacterium tuberculosis glutamine synthetase (GS). The scaffold-derived inhibitor 4n achieved an IC₅₀ of 0.38 ± 0.02 μM against M. tuberculosis GS, representing >10-fold improvement over the reference inhibitors L-methionine-SR-sulfoximine and phosphinothricin. [3] The imidazo[1,2-a]pyridine-2-carboxylic acid framework contributes a sub-micromolar MIC of 0.10–0.19 μM against M. tuberculosis H37Rv. [4] Structure-guided diversification at the carboxylic acid position via amide coupling with diverse amines can systematically explore the GS allosteric pocket while maintaining the critical 3-amino hydrogen-bond anchor to the enzyme active site.

Next-Generation NNRTI Development with Favorable Resistance Profiles

Deploy 3-aminoimidazo[1,2-a]pyridine-2-carboxylic acid as the starting scaffold for non-nucleoside reverse transcriptase inhibitor (NNRTI) programs targeting drug-resistant HIV-1 strains. The scaffold-derived lead F2 demonstrated an EC₅₀ of 0.165 μM against wild-type HIV-1 with only a 10.2-fold potency shift against the clinically prevalent Y181C NNRTI-resistant mutant, markedly superior to nevirapine's 151.5-fold shift against the same mutant. [5] The carboxylic acid handle at the 2-position provides a synthetic entry point for introducing substituents that can further optimize potency against the K103N and V106A mutants (F2 EC₅₀ 3.233 μM and 1.275 μM, respectively), building upon a scaffold with an already favorable selectivity index of 88.1–>206.

Automated Parallel Library Synthesis for Kinase and Anti-Infective SAR Campaigns

Utilize the free carboxylic acid form of the building block in automated 96-well or 384-well parallel amide coupling workflows for high-throughput SAR exploration. Direct coupling with diverse amine building blocks eliminates the ester hydrolysis step required when using ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate (CAS 76157-13-6), saving one synthetic operation, 2–24 hours of reaction time per plate, and an estimated 8–35% cumulative yield per sequence. [6] [7] This step-efficiency advantage scales multiplicatively with library size, making the free acid the operationally superior procurement choice for any medicinal chemistry group running parallel library synthesis with >24 compounds.

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